molecular formula C24H31N B12937380 2-Undecylacridine CAS No. 137023-88-2

2-Undecylacridine

Cat. No.: B12937380
CAS No.: 137023-88-2
M. Wt: 333.5 g/mol
InChI Key: RYUBERMSNIQCAW-UHFFFAOYSA-N
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Description

2-Undecylacridine is an organic compound belonging to the acridine family, characterized by an acridine core substituted with an undecyl group at the second position. Acridines are known for their planar, tricyclic structure, which imparts significant biological activity. This compound, with its long alkyl chain, exhibits unique properties that make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Undecylacridine typically involves the alkylation of acridine. One common method is the Friedel-Crafts alkylation, where acridine is reacted with 1-bromoundecane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Reaction Scheme:

Acridine+1-BromoundecaneAlCl3This compound\text{Acridine} + \text{1-Bromoundecane} \xrightarrow{\text{AlCl}_3} \text{this compound} Acridine+1-BromoundecaneAlCl3​​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity. The scalability of these methods ensures a consistent supply of high-quality this compound for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Undecylacridine undergoes several types of chemical reactions, including:

    Oxidation: The acridine core can be oxidized to form acridone derivatives.

    Reduction: Reduction of the acridine ring can yield dihydroacridine compounds.

    Substitution: The undecyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the undecyl group.

Major Products Formed

    Oxidation: Acridone derivatives.

    Reduction: Dihydroacridine compounds.

    Substitution: Various substituted acridines depending on the nucleophile used.

Scientific Research Applications

2-Undecylacridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to intercalate with DNA.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of dyes, pigments, and other materials due to its stable and vibrant coloration.

Mechanism of Action

The biological activity of 2-Undecylacridine is primarily due to its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA, inhibiting replication and transcription processes. The undecyl group enhances the lipophilicity of the molecule, facilitating its interaction with cell membranes and increasing its cellular uptake.

Comparison with Similar Compounds

Similar Compounds

    Acridine: The parent compound, lacking the undecyl group.

    9-Aminoacridine: Known for its antiseptic properties.

    Acriflavine: A mixture of acridine derivatives used as an antiseptic.

Uniqueness of 2-Undecylacridine

Compared to other acridine derivatives, this compound’s long alkyl chain imparts unique properties such as increased lipophilicity and enhanced biological activity. This makes it particularly useful in applications requiring membrane permeability and interaction with hydrophobic environments.

Properties

CAS No.

137023-88-2

Molecular Formula

C24H31N

Molecular Weight

333.5 g/mol

IUPAC Name

2-undecylacridine

InChI

InChI=1S/C24H31N/c1-2-3-4-5-6-7-8-9-10-13-20-16-17-24-22(18-20)19-21-14-11-12-15-23(21)25-24/h11-12,14-19H,2-10,13H2,1H3

InChI Key

RYUBERMSNIQCAW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1=CC2=CC3=CC=CC=C3N=C2C=C1

Origin of Product

United States

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